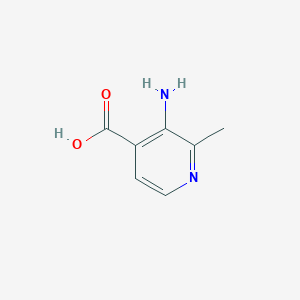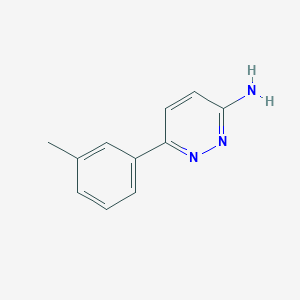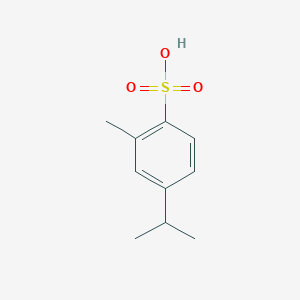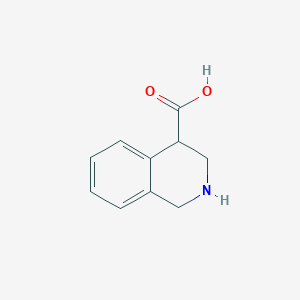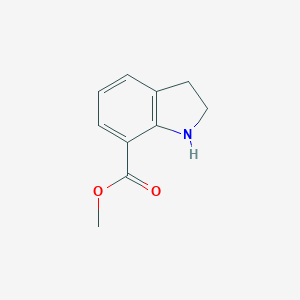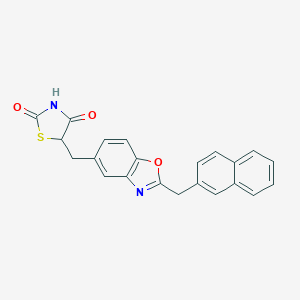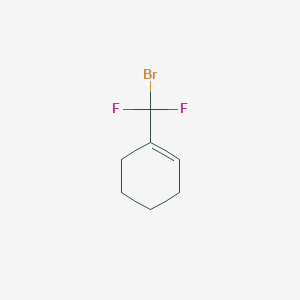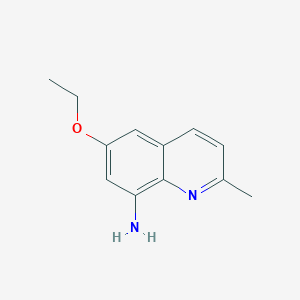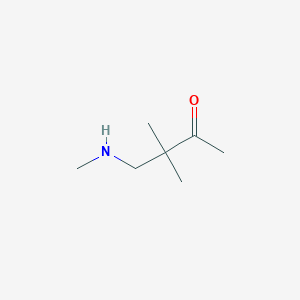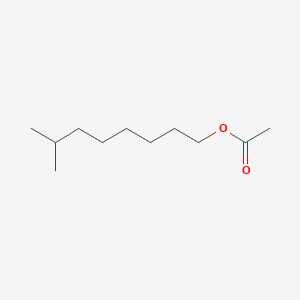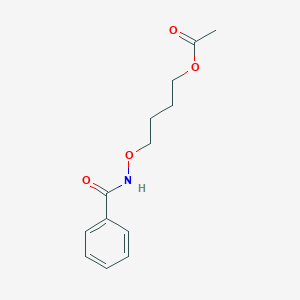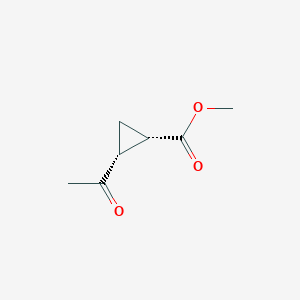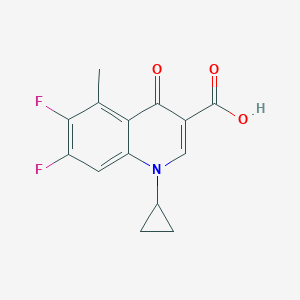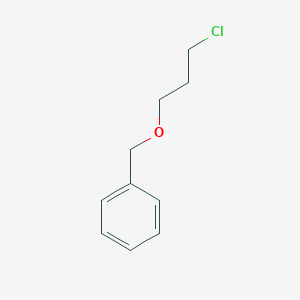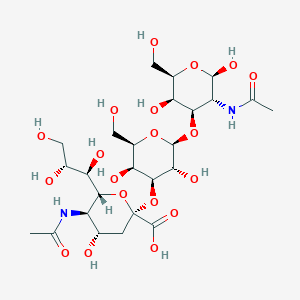
Adgggg
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adgggg is a compound that has gained significant attention in scientific research due to its potential use in various applications, including medicinal and industrial. This compound is known for its unique properties and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
1. Alzheimer's Disease Research
Research on Alzheimer's disease (AD) has identified the amyloid β-protein (Aβ) as a fundamental initiator of the disease. Studies have synthesized findings on AD into a unified sequence, beginning with alterations in the production or clearance of Aβ. This has important therapeutic implications, as Aβ accumulation in limbic and association cortices is considered the primary cause of AD (Selkoe, 2000). Another research effort focused on understanding the role of Aβ in the pathogenesis of AD, highlighting its importance in the genetically diverse forms of this complex disorder (Selkoe, 1996).
2. Immunotherapy in Cancer Treatment
The modification of immunoglobulin G (IgG) proteins, particularly in cancer treatment, has been extensively studied. Disulfide modification of IgG1 is considered an effective method for improving clinical benefit in cancer therapies. Research has explored different IgG1 disulfide modification techniques and their effects on fragment crystallizable (Fc) region interactions, which could be crucial in designing cancer cell-targeting therapies (Bahou et al., 2019).
3. Antibody-Dependent Cellular Cytotoxicity in Oncology
The concept of antibody-dependent cellular cytotoxicity (ADCC) is significant in oncology. Monoclonal antibodies (MoAbs) targeting tumor membrane receptors trigger ADCC by activating Fc-γRIII on natural killer (NK) cells. Research efforts have been directed towards understanding the clinical relevance of ADCC measurement in the context of EGFR targeting and developing clinically applicable methods for ADCC assessment (Monteverde et al., 2015).
4. Genome-Wide Association Studies in AD
Genome-wide association studies (GWASs) in AD have suggested an immune system dysfunction in AD. Using tools like ALIGATOR and GenGen/KEGG, large GWAS datasets were analyzed, indicating the importance of the immune system in AD pathogenesis (Lambert et al., 2010).
Propiedades
Número CAS |
117773-04-3 |
|---|---|
Nombre del producto |
Adgggg |
Fórmula molecular |
C25H42N2O19 |
Peso molecular |
674.6 g/mol |
Nombre IUPAC |
(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C25H42N2O19/c1-7(31)26-13-9(33)3-25(24(40)41,45-20(13)15(35)10(34)4-28)46-21-17(37)12(6-30)43-23(18(21)38)44-19-14(27-8(2)32)22(39)42-11(5-29)16(19)36/h9-23,28-30,33-39H,3-6H2,1-2H3,(H,26,31)(H,27,32)(H,40,41)/t9-,10+,11+,12+,13+,14+,15+,16-,17-,18+,19+,20+,21-,22+,23-,25-/m0/s1 |
Clave InChI |
KMRCGPSUZRGVOV-TXYBRGFCSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@@H]3O)CO)O)NC(=O)C)CO)O)O |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(C(OC(C3O)CO)O)NC(=O)C)CO)O)O |
SMILES canónico |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(C(OC(C3O)CO)O)NC(=O)C)CO)O)O |
Sinónimos |
ADGGGG O-(5-acetamido-3,5-didesoxyglycerogalacto-2-nonuloyranosyluronic)-(2-3)-O-galactoyranosyl-(1-3)-2-acetamido-2-desoxygalactopyranose |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



